
2-chloro-3-fluoro-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amine group is methylated. This compound is often used in various chemical syntheses and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final product is obtained by treating the methylated amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors for the nitration and reduction steps.
Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality.
Purification and Crystallization: The final product is purified through crystallization and filtration techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
2-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylaniline: Similar structure but lacks the fluorine atom.
3-chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the amine.
2-fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-chloro-3-fluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the methylated amine group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H8Cl2FN |
|---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
2-chloro-3-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |
InChI Key |
ACHKUAUKOCIELF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


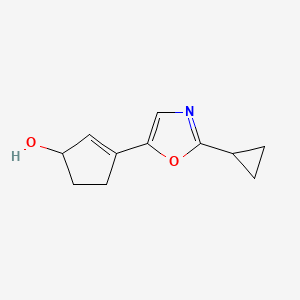
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
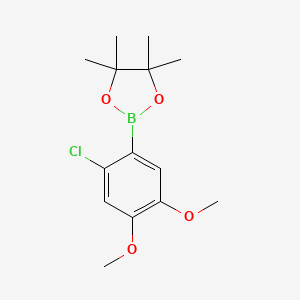
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
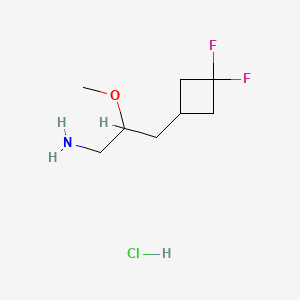
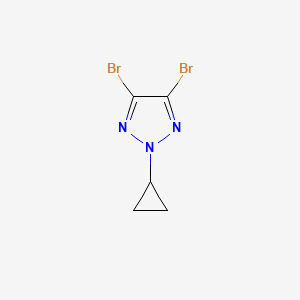
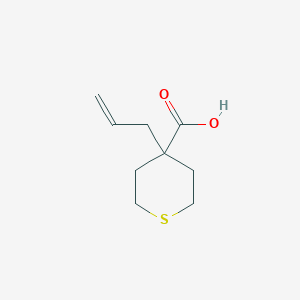

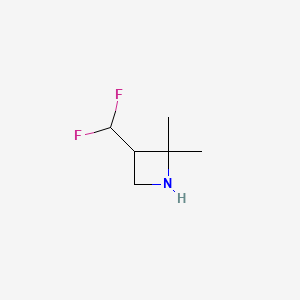

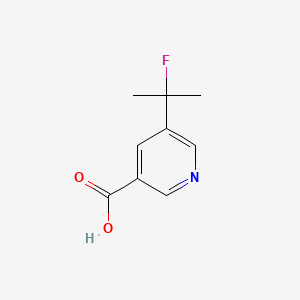
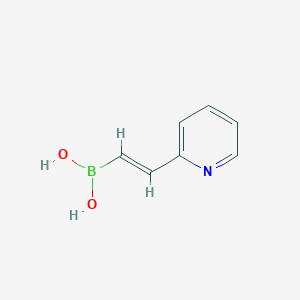

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
